Welcome to the BenchChem Online Store!
molecular formula C10H10N2O3 B8277159 6-(3-hydroxypropyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(3-hydroxypropyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No. B8277159
M. Wt: 206.20 g/mol
InChI Key: VACDQJICJIEDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07524823B2

Procedure details

To a suspension of 4.0 g (27 mmol) furo[3,4-b]pyridine-5,7-dione in 10 ml chloroform a solution of 2.03 g (27 mmol) of 3-aminopropanol in 7 ml chloroform was added and the mixture was heated to reflux for 30 minutes. Now the solvent was slowly evaporated and the mixture was gradually heated to 150-160° C. while the vacuum was maintained. After two hours the mixture was cooled to room temperature and the brownish crude product was purified by flash chromatography (silica gel, ethyl acetate/MeOH 15:1) to afford 3.9 g (70%) of the desired product as a white powder. 1H-NMR (CDCl3): 1.89-1.95 (m, 2H), 2.25 (s, br, 1H), 3.64-3.68 (m, 2H), 3.90-3.96 (m, 2H), 7.60-7.66 (m, 1H), 8.14-8.20 (m, 1H), 8.93-8.99 (m, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7](=[O:11])O[C:9](=[O:10])[C:2]=12.[NH2:12][CH2:13][CH2:14][CH2:15][OH:16]>C(Cl)(Cl)Cl>[OH:16][CH2:15][CH2:14][CH2:13][N:12]1[C:7](=[O:11])[C:3]2[C:2](=[N:1][CH:6]=[CH:5][CH:4]=2)[C:9]1=[O:10]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1=C2C(=CC=C1)C(OC2=O)=O
Name
Quantity
2.03 g
Type
reactant
Smiles
NCCCO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Now the solvent was slowly evaporated
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
After two hours the mixture was cooled to room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the brownish crude product was purified by flash chromatography (silica gel, ethyl acetate/MeOH 15:1)

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C(C2=NC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.